7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a fluorine atom, methoxyphenyl and propoxyphenyl groups, and a chromeno[2,3-c]pyrrole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Chromeno Derivatives: Compounds with a chromeno core structure, such as 3,4-dihydronaphthalen-1(2H)-one derivatives.
Uniqueness
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features. The presence of both fluorine and methoxy groups, along with the chromeno[2,3-c]pyrrole core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C29H26FNO5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H26FNO5/c1-3-16-35-22-11-6-19(7-12-22)26-25-27(32)23-17-20(30)8-13-24(23)36-28(25)29(33)31(26)15-14-18-4-9-21(34-2)10-5-18/h4-13,17,26H,3,14-16H2,1-2H3 |
InChI Key |
SXHQTCSJIUXPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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